5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidin-4(1H)-one family
Preparation Methods
The synthesis of 5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves several steps. One common method includes the reaction of 2-substituted 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate . Another approach involves the use of microwave-assisted synthesis, where 2-amino-nicotinonitriles react with carbonyl compounds in the presence of DBU under microwave irradiation . These methods provide efficient and high-yielding routes for the preparation of this compound.
Chemical Reactions Analysis
5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups can be reduced to amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and mercapto groups play a crucial role in binding to these targets, leading to the modulation of their activity. This compound can inhibit enzyme activity by forming covalent bonds with the active site or by competing with natural substrates .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, such as:
- 6-(2-hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 6-(5-fluoro-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 6-(5-ethyl-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of difluoromethyl and mercapto groups in 5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
5-(difluoromethyl)-1-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3S/c1-29-13-9-7-12(8-10-13)15-11-14(19(23)24)18-20(25-15)27(22(31)26-21(18)28)16-5-3-4-6-17(16)30-2/h3-11,19H,1-2H3,(H,26,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJQKMJMRDTXBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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